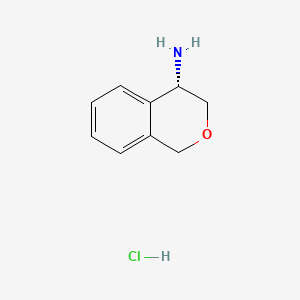

(4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

Description

(4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a chiral benzopyran derivative characterized by a fused bicyclic structure (chromane backbone) with an amine group at the 4-position and a stereospecific (S)-configuration. Its molecular formula is C₉H₁₀ClNO, with a molar mass of 195.64 g/mol (based on ). The hydrochloride salt enhances its solubility and stability, making it suitable for experimental and industrial applications .

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(4S)-3,4-dihydro-1H-isochromen-4-amine;hydrochloride |

InChI |

InChI=1S/C9H11NO.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m1./s1 |

InChI Key |

RLECIOZWNPNKKL-SBSPUUFOSA-N |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2CO1)N.Cl |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride typically involves the reaction of a benzopyran derivative with an amine under specific conditions. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an organic solvent at a controlled temperature to optimize yield and purity.

Industrial Production Methods

For industrial production, the process is scaled up using large reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The final product is often purified using crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

(4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of substituted 3,4-dihydro-2H-1-benzopyran-4-amine hydrochlorides. Key structural analogues include:

Physicochemical and Spectral Comparisons

- NMR Analysis : highlights that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts. For example, the 6-chloro derivative (target compound) shows distinct shifts compared to fluorinated or methylated analogues, reflecting changes in electron-withdrawing/donating effects and steric environments .

- Solubility and Stability: Fluorinated analogues (e.g., 5,8-difluoro) exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Biological Activity

(4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a compound belonging to the benzopyran class, characterized by its bicyclic structure and specific stereochemistry at the 4-position. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is defined by the following features:

- Bicyclic Framework : The benzopyran moiety contributes to its pharmacological effects.

- Amine Functional Group : Located at the 4-position, influencing its interactions with biological targets.

- Hydrochloride Salt Form : Enhances solubility in aqueous environments, facilitating biological assays.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate cellular signaling pathways critical in various diseases, such as cancer and neurodegenerative disorders. The compound's antioxidant properties suggest it may reduce oxidative stress by scavenging free radicals, while its anti-inflammatory effects may involve inhibition of pro-inflammatory cytokines.

Biological Activities

Research has highlighted several key biological activities of this compound:

- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens.

- Antioxidant Activity : It has shown potential in reducing oxidative stress markers in cellular models.

- Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation, suggesting therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (4S)-6-methoxy-3,4-dihydro-2H-chromen-4-amine | Contains a methoxy group at the 6-position | Enhanced solubility and potential bioactivity |

| 3,4-dihydro-2H-chromen-4-one | Lacks the amine group | Primarily studied for antioxidant properties |

| (S)-Chroman-4-amines | Similar bicyclic structure | Explored for neuroprotective effects |

Antimicrobial Studies

In a study investigating the antimicrobial efficacy of various benzopyran derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.

Antioxidant Activity Assessment

Research utilizing DPPH radical scavenging assays revealed that this compound exhibited a dose-dependent reduction in free radical levels, supporting its classification as a potent antioxidant.

Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of this compound showed that it significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in managing inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.